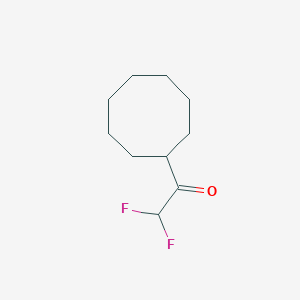
1-CYCLOOCTYL-2,2-DIFLUOROETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLOOCTYL-2,2-DIFLUOROETHANONE is an organic compound with the molecular formula C10H16F2O and a molecular weight of 190.23 g/mol It is characterized by a cyclooctyl group attached to a difluoroethanone moiety
Preparation Methods
The synthesis of 1-CYCLOOCTYL-2,2-DIFLUOROETHANONE typically involves the reaction of cyclooctyl derivatives with difluoroethanone precursors. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
1-CYCLOOCTYL-2,2-DIFLUOROETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
1-CYCLOOCTYL-2,2-DIFLUOROETHANONE has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for pharmaceutical testing.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism by which 1-CYCLOOCTYL-2,2-DIFLUOROETHANONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making it a compound of interest in both research and industrial applications.
Comparison with Similar Compounds
1-CYCLOOCTYL-2,2-DIFLUOROETHANONE can be compared with other similar compounds such as:
1-Cyclooctyl-2-fluoroethan-1-one: Differing by one fluorine atom, this compound has distinct chemical properties and reactivity.
1-Cyclooctyl-2,2-dichloroethan-1-one: Substitution of fluorine atoms with chlorine atoms results in different chemical behavior and applications.
1-Cyclooctyl-2,2-dibromoethan-1-one: Bromine substitution leads to variations in reactivity and potential uses. The uniqueness of this compound lies in its specific difluoroethanone structure, which imparts unique chemical and physical properties.
Properties
CAS No. |
127119-02-2 |
|---|---|
Molecular Formula |
C10H16F2O |
Molecular Weight |
190.23 g/mol |
IUPAC Name |
1-cyclooctyl-2,2-difluoroethanone |
InChI |
InChI=1S/C10H16F2O/c11-10(12)9(13)8-6-4-2-1-3-5-7-8/h8,10H,1-7H2 |
InChI Key |
SPCPNHXVDGFHOC-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)C(=O)C(F)F |
Canonical SMILES |
C1CCCC(CCC1)C(=O)C(F)F |
Synonyms |
Ethanone, 1-cyclooctyl-2,2-difluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]](/img/structure/B161702.png)
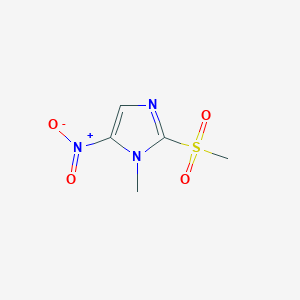
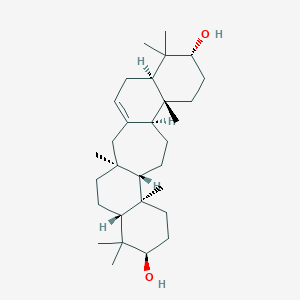

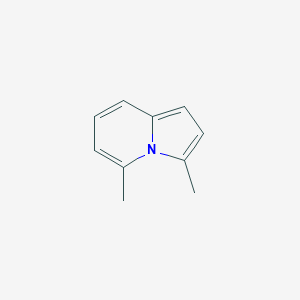
![benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B161711.png)
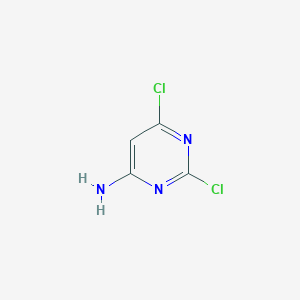
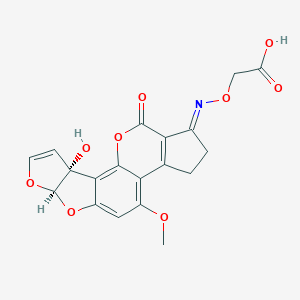
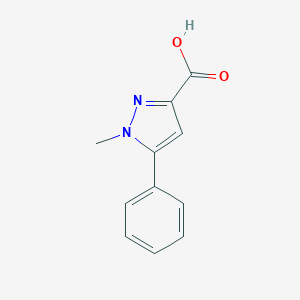
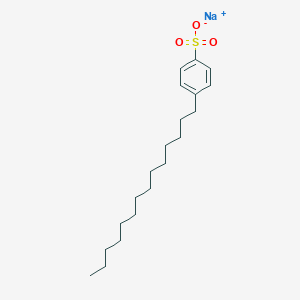
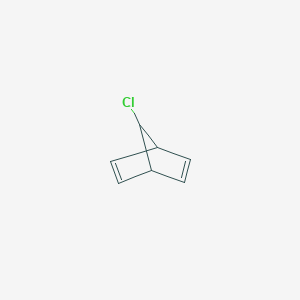
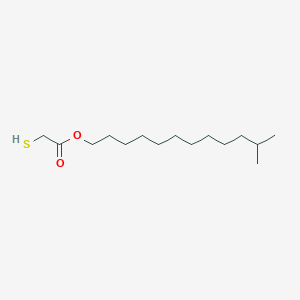
![(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid](/img/structure/B161735.png)
